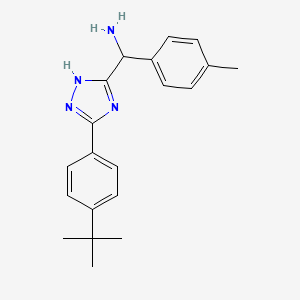

(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine

Description

Properties

Molecular Formula |

C20H24N4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-(4-methylphenyl)methanamine |

InChI |

InChI=1S/C20H24N4/c1-13-5-7-14(8-6-13)17(21)19-22-18(23-24-19)15-9-11-16(12-10-15)20(2,3)4/h5-12,17H,21H2,1-4H3,(H,22,23,24) |

InChI Key |

UDNZQGHCLQMZIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)C(C)(C)C)N |

Origin of Product |

United States |

Biological Activity

The compound (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a member of the triazole family, known for its diverse biological activities. The structural characteristics of this compound, particularly the presence of the triazole ring and the tert-butyl group, enhance its lipophilicity and potential pharmacological properties. This article reviews the biological activity of this compound based on current research findings.

Structural Features

The molecular formula of the compound is , with a molecular weight of approximately 320.43 g/mol. The key structural features include:

- A triazole ring , which is implicated in various biological mechanisms.

- A tert-butyl group , enhancing lipophilicity and influencing membrane permeability.

- An amine group , which may participate in hydrogen bonding with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

- Antimicrobial Activity : Triazole derivatives have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

- Anticancer Properties : Some studies suggest that triazole compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways .

- Anti-inflammatory Effects : Certain derivatives have demonstrated potential in reducing inflammation through modulation of cytokine release .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of a series of triazole derivatives, including those with tert-butyl substitutions. The results indicated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA strains .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 4 | MRSA |

| Compound B | 8 | C. difficile |

| Compound C | 16 | E. coli |

Anticancer Activity

In vitro studies on derivatives of triazoles have shown that they can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells. For instance, one derivative demonstrated a significant reduction in cell viability at concentrations higher than 32 μg/mL while maintaining over 90% viability at lower concentrations .

Structure-Activity Relationship (SAR)

The presence of different substituents significantly influences the pharmacological profiles of triazole derivatives. The tert-butyl group has been associated with increased hydrophobicity, which enhances membrane penetration and overall bioactivity .

The biological activity of triazole derivatives is believed to involve:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in fungal cell wall synthesis or bacterial replication.

- Receptor Modulation : Interaction with various receptors can alter signaling pathways related to inflammation and cell growth.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

A comparative analysis with structurally similar triazole-based methanamine derivatives reveals key differences in substituent effects, molecular weight, and physicochemical properties. Below is a detailed comparison:

Table 1: Comparative Properties of Triazole Derivatives

*Calculated molecular weights based on structural formulas.

Key Observations:

- Molecular Weight : The target compound has the highest molecular weight (321.44 g/mol) due to the bulky tert-butyl group, whereas furan-substituted analogs (e.g., 254.29 g/mol ) are lighter.

- Boiling Point : The furan-containing analog exhibits a high predicted boiling point (485.5°C), likely due to polar furan-oxygen interactions . The tert-butyl group’s hydrophobicity may lower the target compound’s boiling point relative to polar analogs.

- Basicity (pKa) : The furan analog’s pKa of 10.44 suggests moderate basicity . The tert-butyl group’s electron-donating inductive effect may slightly lower the target compound’s pKa compared to furan derivatives.

Substituent Effects on Molecular Properties

Steric and Hydrophobic Effects

- tert-Butyl Group: The 4-(tert-butyl)phenyl substituent introduces significant steric bulk and hydrophobicity.

- Furan vs. Aryl Groups : Furan-2-yl substituents (as in ) increase polarity due to the oxygen atom, improving solubility in polar solvents. In contrast, m-tolyl (meta-methylphenyl, ) and p-tolyl (para-methylphenyl) groups balance hydrophobicity and electronic effects.

Electronic Effects

- Meta vs. Para Substitution : The m-tolyl analog may exhibit altered electronic interactions compared to para-substituted derivatives, affecting binding affinity in receptor-ligand systems.

Preparation Methods

Suzuki-Miyaura Coupling Protocol

-

Catalyst System : Pd(dba)₂ (2.5 mol%), XantPhos (5 mol%), Cs₂CO₃ (2.0 equiv).

-

Solvent : Cyclopentyl methyl ether (CPME)/H₂O (4:1 v/v).

-

Temperature : 80°C for 24 hours.

Example :

Coupling a brominated triazole intermediate with 4-(tert-butyl)phenylboronic acid achieves selective aryl substitution. The reaction’s success relies on rigorous exclusion of oxygen and moisture.

Methanamine Moiety Functionalization

The methanamine group is introduced via reductive amination or nitro group reduction.

Reductive Amination

Nitro Reduction

Protective Group Strategies

The amine group often requires protection during synthesis. tert-Butoxycarbonyl (Boc) is widely used due to its stability under basic conditions and ease of removal.

Deprotection Protocol :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Triazole formation | PPA | 65–70 | 95 |

| Suzuki coupling | Aryl introduction | Pd(dba)₂/XantPhos | 72–78 | 98 |

| Reductive amination | Methanamine synthesis | NaBH₄ | 56 | 95.9 |

| Nitro reduction | Amine generation | Raney Ni/H₂ | 85 | 97 |

Optimization Challenges and Solutions

Steric Hindrance

The tert-butyl group impedes coupling reactions. Using bulky ligands like XantPhos enhances catalytic activity by preventing Pd aggregation.

Purification

Crystallization in THF/water (1:4) effectively removes unreacted boronic acids and Pd residues. Gradient column chromatography (ethyl acetate/hexanes) resolves triazole regioisomers.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Emerging Methodologies

Q & A

Basic Questions

Q. What are the established synthetic pathways for (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves:

- Triazole Core Formation : Cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids or nitriles under acidic or basic conditions (e.g., HCl/EtOH reflux) .

- Suzuki Coupling : Introduction of the 4-(tert-butyl)phenyl group via palladium-catalyzed cross-coupling using aryl boronic acids .

- Amine Functionalization : Reduction of nitriles or imines (e.g., LiAlH4) or deprotection of Boc-protected intermediates .

- Critical Parameters : Catalyst loading (e.g., Pd(PPh3)4), solvent polarity (DMF vs. THF), and temperature control (60–100°C) significantly impact yield and purity.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4%) .

- Structural Confirmation :

- IR Spectroscopy : Validate amine (-NH2, ~3300 cm<sup>-1</sup>) and triazole (C=N, ~1600 cm<sup>-1</sup>) groups .

- LC-MS : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for refinement; compare experimental vs. calculated bond lengths/angles (e.g., triazole ring planarity) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

- Waste Disposal : Segregate halogenated/organic waste and consult certified disposal services .

Advanced Questions

Q. How can computational methods predict the bioactivity of this compound based on its structure?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GPR17 (relevant for glioblastoma, as seen in structural analogs ).

- QSAR Models : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with antimicrobial/anticancer activity using CoMFA or HQSAR .

- ADMET Prediction : SwissADME to assess solubility (LogP), blood-brain barrier penetration, and cytochrome P450 interactions .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twin fractions in cases of pseudo-merohedral twinning .

- Disorder Modeling : For flexible groups (e.g., tert-butyl), apply PART/SUMP restraints and validate with residual density maps .

- Cross-Validation : Compare multiple datasets (e.g., synchrotron vs. lab-source) to confirm unit cell parameters and space group .

Q. How does solvent selection impact the synthesis and stability of this compound?

- Methodological Answer :

- Polar Aprotic Solvents : DMF enhances Suzuki coupling efficiency but may require rigorous drying to avoid side reactions .

- Protic Solvents : MeOH/H2O mixtures improve cyclization yields but risk hydrolyzing sensitive groups (e.g., Boc) .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. What are the challenges in optimizing regioselectivity during triazole ring formation?

- Methodological Answer :

- Thermodynamic vs. Kinetic Control : High temperatures favor 1,2,4-triazole (vs. 1,2,3-triazole) via slower, more stable intermediates .

- Catalytic Additives : Cu(I) or Ru complexes can direct regioselectivity in click chemistry variants .

- Monitoring Tools : <sup>1</sup>H NMR (DMSO-d6) to track intermediate tautomerization (e.g., NH proton shifts at δ 12–14 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.